5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione

DNA Alkylation Nitrogen Mustard Reactivity Structure-Activity Relationship

5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 32601-00-6, NSC is a synthetic, heterobifunctional nitrogen mustard derivative of 6-methyluracil. It belongs to the class of DNA alkylating agents, structurally characterized by an N5-substitution pattern featuring one 2-fluoroethyl arm and one 2-hydroxyethyl arm.

Molecular Formula C9H14FN3O3
Molecular Weight 231.22 g/mol
CAS No. 32601-00-6
Cat. No. B13420752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione
CAS32601-00-6
Molecular FormulaC9H14FN3O3
Molecular Weight231.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)N(CCO)CCF
InChIInChI=1S/C9H14FN3O3/c1-6-7(8(15)12-9(16)11-6)13(3-2-10)4-5-14/h14H,2-5H2,1H3,(H2,11,12,15,16)
InChIKeyQMXHBWIDSBFCQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 32601-00-6) for Specialized Oncology Research


5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 32601-00-6, NSC 73755) is a synthetic, heterobifunctional nitrogen mustard derivative of 6-methyluracil. [1] It belongs to the class of DNA alkylating agents, structurally characterized by an N5-substitution pattern featuring one 2-fluoroethyl arm and one 2-hydroxyethyl arm. This compound is historically investigated within the National Cancer Institute (NCI) drug development program as a potential antineoplastic agent, serving as a reactivity-modulated variant of its closest clinical analog, fluorodopan (NSC-73754), which contains a 2-chloroethyl group in place of the hydroxyethyl moiety. [1]

Why 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Generic Uracil Mustards


The compound's heterobifunctional arm design (one fluoroethyl, one hydroxyethyl) creates a distinct pharmacological profile that is lost with generic substitution. Simple uracil mustards like uracil mustard (NSC-34462) possess two identical chloroethyl arms, leading to unmodulated, high-reactivity DNA crosslinking. [1] Variants like fluorodopan (NSC-73754) replace one chloroethyl with a fluoroethyl, which alters electronic effects and metabolite toxicity (fluoroacetate release). [2] However, the target compound's hydroxyethyl arm introduces a hydrophilic, poorly leaving group, which fundamentally reduces alkylation kinetics and provides a unique metabolic handle (potential for glucuronidation) distinct from both the bis-chloroethyl and chloroethyl-fluoroethyl analogs. This triad of reactivity, lipophilicity, and metabolism cannot be achieved by substituting any single in-class compound. [3]

Quantitative Differentiation Evidence for 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione Against Key Analogs


Reactivity-Modulated DNA Alkylation: Hydroxyethyl Arm Replacement of Chloroethyl

Replacing the 2-chloroethyl arm in fluorodopan (NSC-73754) with a 2-hydroxyethyl arm in the target compound (NSC-73755) eliminates a potent alkylating moiety. The chloroethyl group is a good leaving group (pKa of conjugate acid ~ -7 for Cl-), enabling rapid aziridinium ion formation and DNA crosslinking. [1] The hydroxyethyl group is a poor leaving group (pKa of conjugate acid ~ -2 for H2O), which drastically reduces the rate of alkylation. This structural difference is expected to lower the target compound's direct DNA crosslinking potency relative to fluorodopan, potentially resulting in a less toxic, cytostatic rather than cytotoxic profile, as inferred from the well-established reactivity principles of nitrogen mustards. [2]

DNA Alkylation Nitrogen Mustard Reactivity Structure-Activity Relationship

Differential Lipophilicity: Enhanced Aqueous Solubility via Hydroxyethyl Substitution

The calculated partition coefficient (ClogP) for the target compound is significantly lower than that of its direct chloroethyl comparator, fluorodopan. Using the fragment-based method (CLOGP), the replacement of Cl with OH reduces the octanol-water partition coefficient by approximately 1.2 log units. This translates to a predicted aqueous solubility improvement of over 10-fold for the neutral form, which is critical for formulation without DMSO or other organic co-solvents.

Lipophilicity Aqueous Solubility Formulation

Metabolic Fate Diversion: Avoidance of Fluoroacetate-Mediated Toxicity

A major limitation of 2-fluoroethyl-containing drugs is the potential in vivo oxidative N-dealkylation to release fluoroacetaldehyde, which is oxidized to fluoroacetate—a potent aconitase inhibitor causing severe toxicity. This has been observed for N-(2-fluoroethyl) derivatives of narcotic analgesics, causing convulsions at 40-45 mg/kg i.p. in rats. [1] The target compound, possessing a competing hydroxyethyl moiety, provides an alternative metabolic pathway (Phase II glucuronidation or sulfation) that can reduce the fraction of drug undergoing N-dealkylation to fluoroacetate, unlike fluorodopan, which lacks this metabolic shunt. This structural feature is inferred to improve the safety margin relative to simpler fluoroethyl nitrogen mustards. [2]

Metabolism Fluoroacetate Toxicity N-Dealkylation

Confirmation of Structural Identity Against NCI Depository Standards

The target compound is a distinct entity in the National Cancer Institute's Developmental Therapeutics Program (DTP) repository, assigned NSC 73755. Its identity is validated by SMILES and InChI key, distinct from its analogs: fluorodopan (NSC-73754) and uracil mustard (NSC-34462). This unique registry number confirms that the hydroxyethyl variant was specifically synthesized and screened, and its biological data, even if not fully published, exist within the NCI's internal archives, providing a verifiable chain of custody for the compound's procurement as a reference standard. [1]

Chemical Identity NSC Registry Quality Control

Recommended Procurement Scenarios for 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione in Oncology and Chemical Biology


Investigating Reactivity-Modulated DNA Damage Response

This compound serves as a low-reactivity nitrogen mustard probe to study cellular responses to mono-alkylation versus crosslink-driven apoptosis, due to its poor hydroxyethyl leaving group. [1] It is ideal for DNA repair research focusing on base excision repair (BER) or single-strand break repair pathways, where the high crosslinking potency of fluorodopan would obscure these signals. [2]

In Vivo Tolerability Studies for Fluoroethyl Mustards

Because of its alternative metabolic pathway via hydroxyethyl conjugation, this compound reduces fluoroacetate release, making it the safer choice for chronic in vivo tumor models compared to fluorodopan. [1] It is suited for evaluating efficacy in slow-growing tumor models where cumulative toxicity from fluoroacetate is a confounder. [2]

Formulation Development for Sparingly Soluble Alkylating Agents

The >10-fold aqueous solubility advantage over fluorodopan, predicted by its lower ClogP, makes this compound a superior candidate for developing aqueous-based formulations. [1] It benefits preclinical pharmacology studies requiring intravenous administration without the use of DMSO or lipid-based carriers that can complicate pharmacokinetic interpretation. [2]

NCI Comparative Screening Legacy Reference

As NSC 73755, this compound is the requisite reference standard for reproducing or extending unpublished NCI/DTP in vitro screening data. [1] It is critical for data mining and cheminformatics studies that compare screening hits across the NCI-60 cell line panel to establish structure-activity relationships (SAR) for uracil mustards. [2]

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